

MMB-FUBINACA: A Technical Guide to Solubility, Stability, and Formulation

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Compound of Interest

Compound Name: MMB-FUBINACA

Cat. No.: B8819474

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides core information on the physicochemical properties of **MMB-FUBINACA** (also known as FUB-AMB and AMB-FUBINACA), a potent synthetic cannabinoid. The following sections detail its solubility in various solvents, stability under different conditions, and common formulation methods, supported by experimental data and protocols.

Physicochemical Properties

MMB-FUBINACA is an indazole-based synthetic cannabinoid with the formal name N-[[1-[(4-fluorophenyl)methyl]-1H-indazol-3-yl]carbonyl]-L-valine, methyl ester.^{[1][2]} It is classified as a Schedule I compound in the United States.^{[1][3]}

Property	Value	Reference
Molecular Formula	C ₂₁ H ₂₂ FN ₃ O ₃	[1]
Molecular Weight	383.4 g/mol	[1][4]
Physical Appearance	Crystalline solid; White to yellowish powder	[4][5]
Purity	≥98%	[1][3]

Solubility Data

MMB-FUBINACA exhibits solubility in a range of organic solvents, with low solubility in aqueous solutions.^{[4][5]}

Solvent	Solubility	Reference
DMF	15 mg/mL	^[6]
DMSO	2 mg/mL	^[6]
Ethanol	2 mg/mL	^[6]
Methanol	Soluble	^[4]
CH ₂ Cl ₂ (Dichloromethane)	Soluble	^[4]
DMF:PBS (pH 7.2) (1:3)	0.25 mg/mL	^[6]

Stability and Degradation

The stability of **MMB-FUBINACA** is a critical consideration for analytical testing and storage.

Solid State Stability

As a neat solid, **MMB-FUBINACA** is stable for at least 7 years when stored at -20°C.^[1]

Stability in Biological Matrices

Studies have shown that **MMB-FUBINACA** is unstable when stored in blood at room temperature or under refrigeration.^{[7][8]} It is considerably more stable when stored frozen.^{[7][8]} The primary degradation pathway in blood is hydrolysis of the terminal methyl ester to its corresponding butanoic acid metabolite, **MMB-FUBINACA** 3-methylbutanoic acid.^{[7][8]} This metabolite has been found to be stable in blood under all storage conditions.^{[7][8]}

Thermal Stability

MMB-FUBINACA undergoes thermal degradation at high temperatures. When heated above 400°C, it can release its methyl-ester substituent and produce several thermal degradants, including the potential for cyanide generation.^[4] Pyrolysis at temperatures above 600°C can

result in degradation products such as 1-(4-fluorobenzyl)-1H-indazole and 1-(4-fluorobenzyl)-1H-indazole-3-carbonitrile.[6]

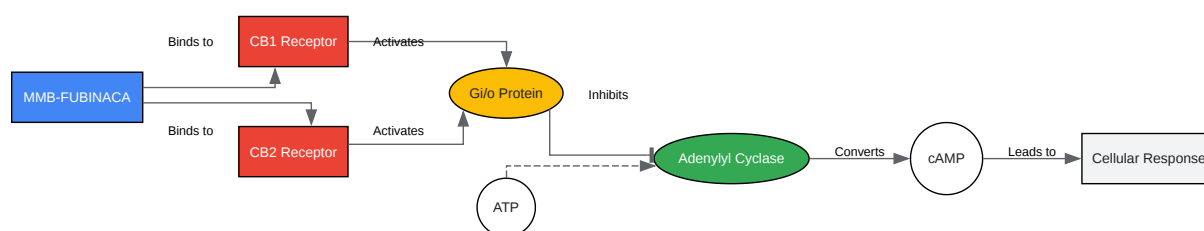
Formulation and Administration

In a research and forensic context, **MMB-FUBINACA** is often supplied as a neat solid or as a certified reference material (CRM) in a solution, typically 1 mg/mL in methanol.[1][2][9] For experimental use, stock solutions are often prepared in solvents like acetonitrile or dimethyl sulfoxide (DMSO).[10]

In the context of illicit use, **MMB-FUBINACA** is commonly sprayed onto herbal materials or dissolved in e-liquids for use in electronic cigarettes.[6] The powder can be dissolved in solvents like ethanol or acetone for this purpose.[6] The primary routes of administration are inhalation through smoking or vaping.[4]

Cannabinoid Receptor Signaling Pathway

MMB-FUBINACA is a potent agonist at both the cannabinoid 1 (CB1) and cannabinoid 2 (CB2) receptors.[6] Its binding to these G protein-coupled receptors initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[6]



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Caption: **MMB-FUBINACA** signaling pathway.

Experimental Protocols

Solubility Determination (General Protocol)

A standard protocol for determining the solubility of a compound like **MMB-FUBINACA** involves preparing a saturated solution and then quantifying the dissolved compound.

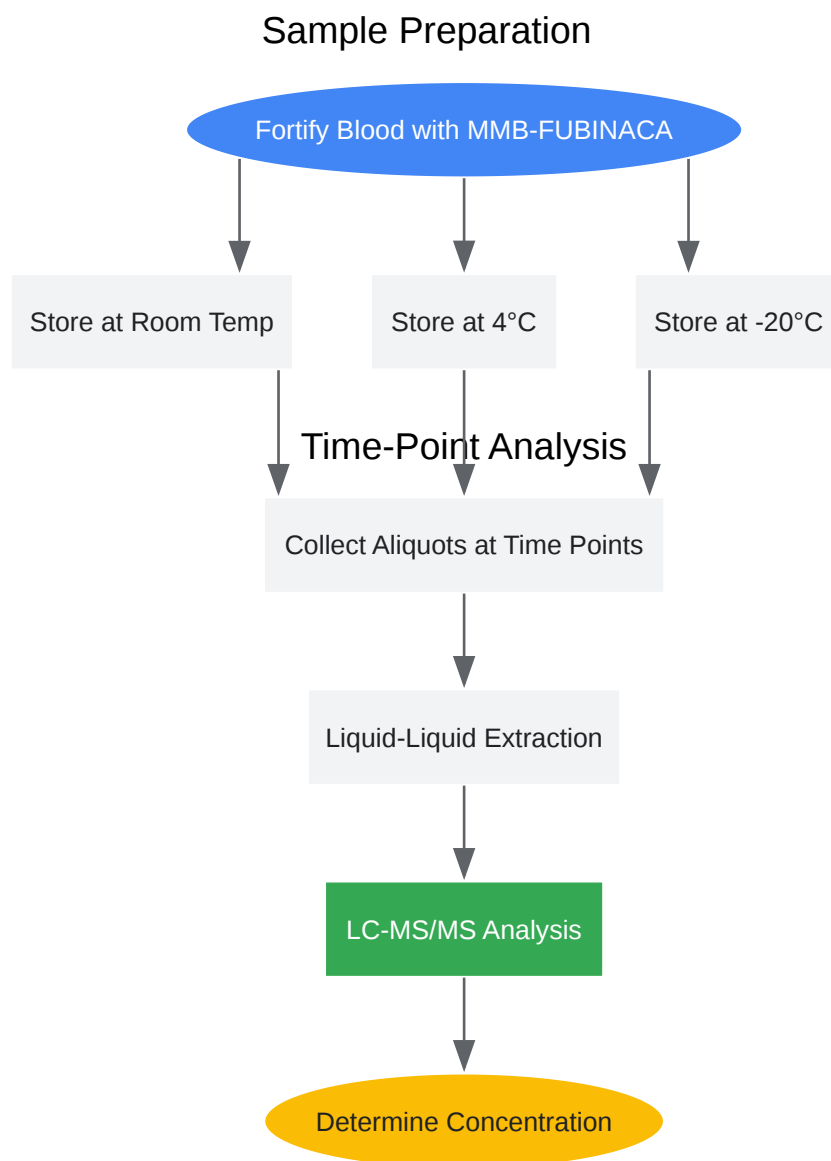
- **Preparation of Saturated Solution:** An excess amount of **MMB-FUBINACA** is added to a known volume of the solvent of interest in a vial.
- **Equilibration:** The vial is sealed and agitated at a constant temperature for a specified period (e.g., 24 hours) to ensure equilibrium is reached.
- **Separation of Undissolved Solid:** The solution is centrifuged or filtered to remove any undissolved solid.
- **Quantification:** A known volume of the supernatant is carefully removed, diluted appropriately, and the concentration of **MMB-FUBINACA** is determined using a validated analytical method such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).

Stability in Blood (General Protocol)

Assessing the stability of **MMB-FUBINACA** in a biological matrix like blood is crucial for forensic and toxicological analysis.

- **Sample Preparation:** Whole blood is fortified with a known concentration of **MMB-FUBINACA**.
- **Storage:** Aliquots of the fortified blood are stored under different temperature conditions (e.g., room temperature, 4°C, and -20°C).
- **Time-Point Analysis:** At specified time points (e.g., 0, 24, 48 hours, 1 week, etc.), an aliquot from each storage condition is collected.
- **Extraction:** A liquid-liquid extraction or solid-phase extraction is performed to isolate **MMB-FUBINACA** and its potential metabolites from the blood matrix.
- **Analysis:** The extracts are analyzed by a quantitative analytical method (e.g., LC-MS/MS) to determine the remaining concentration of the parent compound and the concentration of any

formed metabolites. The results are then compared to the initial concentration at time zero to evaluate stability.



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Caption: Experimental workflow for stability testing.

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